molecular formula C21H20N2O5 B12995300 2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester

2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester

Cat. No.: B12995300
M. Wt: 380.4 g/mol
InChI Key: AURYUHWOUYTUNF-LFIBNONCSA-N
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Description

2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a cyano group, a methoxy group, and a phenylcarbamoylmethoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the phenylcarbamoylmethoxy derivative, followed by the introduction of the cyano group and the acrylic acid ethyl ester moiety. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating signaling pathways. The specific pathways and targets depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-Cyano-3-(3-methoxy-4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester include other cyano-substituted acrylic acid esters and phenylcarbamoylmethoxy derivatives. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl (E)-3-[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C21H20N2O5/c1-3-27-21(25)16(13-22)11-15-9-10-18(19(12-15)26-2)28-14-20(24)23-17-7-5-4-6-8-17/h4-12H,3,14H2,1-2H3,(H,23,24)/b16-11+

InChI Key

AURYUHWOUYTUNF-LFIBNONCSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2)OC)C#N

Origin of Product

United States

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